Seridopidine
Overview
Description
It is primarily used as an oral therapy for conditions such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome . This compound has shown potential in modulating dopamine receptors, making it a valuable candidate for treating various neurological disorders.
Preparation Methods
The preparation of Seridopidine involves several synthetic routes and reaction conditions. One common method includes the dissolution of the drug in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the synthesis typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Detailed industrial methods are proprietary and often not disclosed publicly.
Chemical Reactions Analysis
Seridopidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
Seridopidine has a wide range of scientific research applications:
Chemistry: It is used to study dopaminergic activity and receptor modulation.
Biology: It helps in understanding the role of dopamine receptors in various biological processes.
Industry: It is used in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Seridopidine works by modulating dopamine receptors, particularly the dopamine D2 and D3 receptors . It acts as a dopamine-like compound, influencing the dopaminergic pathways in the brain. This modulation helps in alleviating symptoms associated with neurological disorders by restoring the balance of dopamine levels.
Comparison with Similar Compounds
Seridopidine is unique in its specific modulation of dopamine receptors. Similar compounds include:
Rotigotine: A non-ergot dopamine receptor agonist used in the therapy of Parkinson’s disease and restless leg syndrome.
Paliperidone: An atypical antipsychotic used for the treatment of schizophrenia.
Loxapine: A dopamine receptor inhibitor used in the treatment of schizophrenia.
Compared to these compounds, this compound offers a distinct mechanism of action and therapeutic potential, particularly in its oral administration and specific receptor targeting.
Properties
CAS No. |
883631-51-4 |
---|---|
Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-ethyl-4-(3-fluoro-5-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-6-4-11(5-7-16)12-8-13(15)10-14(9-12)19(2,17)18/h8-11H,3-7H2,1-2H3 |
InChI Key |
PHRDGRSMZPOCAB-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |
Canonical SMILES |
CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |
Appearance |
Solid powder |
Key on ui other cas no. |
883631-51-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACR343; ACR-343; ACR 343; Seridopidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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